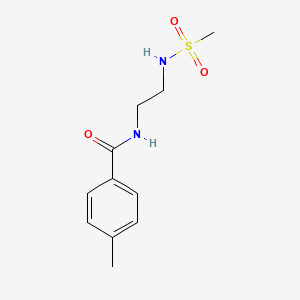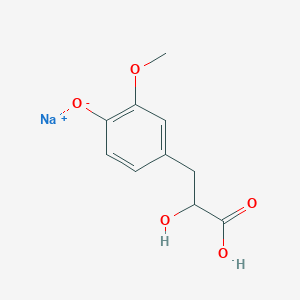
Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate is a chemical compound with a complex structure that includes a carboxylic acid group, a hydroxyl group, and a methoxy group attached to a phenolate ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate typically involves the reaction of 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenol with a sodium base. The reaction is carried out in an aqueous medium, where the phenol group is deprotonated by the sodium base, forming the phenolate ion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenolate ion is oxidized to form quinones.
Reduction: The compound can also be reduced, typically affecting the carboxylic acid group, converting it to an alcohol.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often requiring a catalyst or specific pH conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate exerts its effects involves its ability to donate electrons and act as an antioxidant. The phenolate ion can neutralize free radicals, thereby protecting cells from oxidative damage. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Sodium 4-hydroxybenzoate: Similar structure but lacks the carboxy-2-hydroxyethyl group.
Sodium 2-methoxyphenolate: Similar structure but lacks the carboxy-2-hydroxyethyl group.
This comprehensive overview highlights the significance of Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C10H11NaO5 |
|---|---|
Poids moléculaire |
234.18 g/mol |
Nom IUPAC |
sodium;4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate |
InChI |
InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14);/q;+1/p-1 |
Clé InChI |
VYPSMFXPMZZSSK-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=CC(=C1)CC(C(=O)O)O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


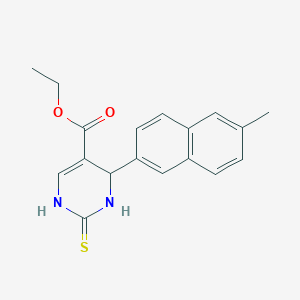
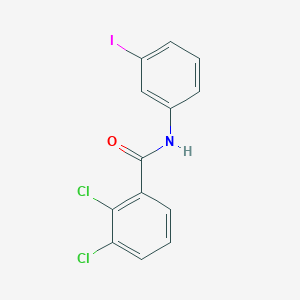
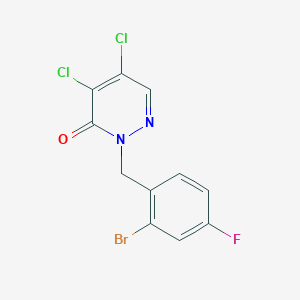
![2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane](/img/structure/B14914415.png)
![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)
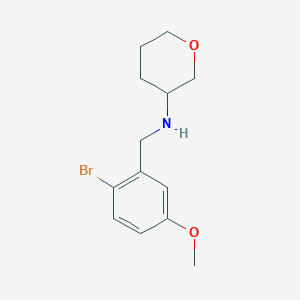

![n-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide](/img/structure/B14914472.png)
![1-[2-(Methylamino)ethyl]cyclobutanol](/img/structure/B14914476.png)
![(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B14914479.png)

